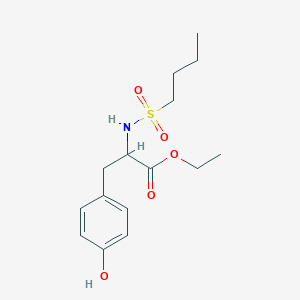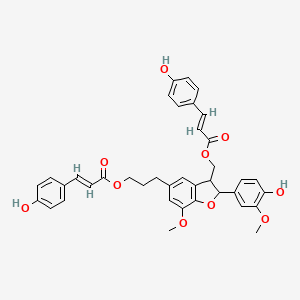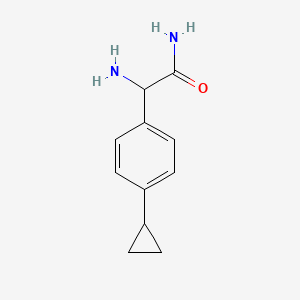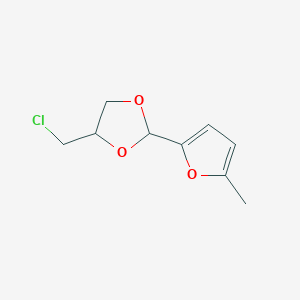
N-(butylsulfonyl)-L-tyrosine,ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butylsulfonyl)-L-tyrosine, ethyl ester is a chemical compound that belongs to the class of sulfonyl amino acid esters This compound is characterized by the presence of a butylsulfonyl group attached to the nitrogen atom of L-tyrosine, with an ethyl ester group at the carboxyl end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester typically involves the following steps:
Formation of the Butylsulfonyl Chloride: This is achieved by reacting butylsulfonyl chloride with an appropriate base.
Coupling with L-Tyrosine: The butylsulfonyl chloride is then reacted with L-tyrosine in the presence of a base to form N-(butylsulfonyl)-L-tyrosine.
Industrial Production Methods
Industrial production methods for N-(butylsulfonyl)-L-tyrosine, ethyl ester are designed to be efficient and scalable. These methods often involve:
Phase Transfer Catalysis: This technique is used to enhance the reaction rates and yields by transferring one of the reactants into the phase where the reaction occurs.
Mild Reaction Conditions: The reactions are typically carried out under mild conditions to avoid the use of hazardous reagents and to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(butylsulfonyl)-L-tyrosine, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions
Major Products Formed
Hydrolysis: Yields N-(butylsulfonyl)-L-tyrosine.
Oxidation: Yields sulfone derivatives.
Substitution: Yields various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(butylsulfonyl)-L-tyrosine, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(butylsulfonyl)-L-tyrosine, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic regulation
Comparación Con Compuestos Similares
Similar Compounds
N-(butylsulfonyl)-L-tyrosine: The non-esterified form of the compound.
N-(methylsulfonyl)-L-tyrosine, ethyl ester: A similar compound with a methylsulfonyl group instead of a butylsulfonyl group.
N-(butylsulfonyl)-L-phenylalanine, ethyl ester: A similar compound with phenylalanine instead of tyrosine
Uniqueness
N-(butylsulfonyl)-L-tyrosine, ethyl ester is unique due to the presence of both the butylsulfonyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
ethyl 2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRNHZPPGMECTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)


![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)








